N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-L-alaninamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyridine and an alaninamide group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Alaninamide, on the other hand, would be derived from the amino acid alanine.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and alanine precursors. The exact method would depend on the specific substitutions on the pyridine and alanine groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exist in different tautomeric forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and alaninamide groups, as well as any other substituents. It might undergo reactions typical of these groups, such as nucleophilic substitution or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain optical activity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13(18)17(22)20-11-15-9-6-10-19-16(15)21(2)12-14-7-4-3-5-8-14/h3-10,13H,11-12,18H2,1-2H3,(H,20,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRMXOVRBZFLQ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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